5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide

Catalog No.
S727655
CAS No.
3493-13-8
M.F
C15H23IN6O5S
M. Wt
526.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-...

CAS Number

3493-13-8

Product Name

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide

Molecular Formula

C15H23IN6O5S

Molecular Weight

526.4 g/mol

InChI

InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H

InChI Key

XQMWYLXPEGFCFT-UHFFFAOYSA-N

SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]

Biological Methylation:

S-Adenosyl-L-Methionine (SAM) is a crucial biological molecule involved in various methylation reactions throughout the cell. It acts as a methyl group donor, transferring a methyl group to various biomolecules, including:

  • DNA: SAM plays a vital role in DNA methylation, a process essential for gene expression regulation, genomic stability, and development.
  • Proteins: Protein methylation can modify protein structure, function, and activity. SAM participates in various protein methylation processes, impacting diverse cellular functions.
  • Small molecules: SAM also participates in the methylation of various small molecules, like catecholamines (neurotransmitters) and phospholipids (cell membrane components), influencing their functions.

Cellular Regulation:

Beyond its role in methylation, SAM is involved in various cellular processes, including:

  • Polyamine biosynthesis: SAM is a precursor for polyamines, essential for cell growth, proliferation, and differentiation.
  • One-carbon metabolism: SAM participates in the folate cycle, a crucial pathway for one-carbon metabolism, impacting nucleotide synthesis and cellular energy production.

Research Applications:

Due to its diverse involvement in biological processes, SAM is a subject of ongoing research in various areas:

  • Cancer: Studies investigate the potential of SAM in cancer prevention, treatment, and drug development.
  • Neurodegenerative diseases: Research explores the potential of SAM in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, focusing on its role in neurotransmitter function and protein methylation.
  • Liver diseases: SAM's role in liver health and regeneration is being studied, exploring its potential therapeutic benefits in liver diseases.

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide is a complex organic compound that belongs to the class of nucleosides. Its formal name reflects its structure, which includes a deoxyadenosine backbone modified with a methylsulfonio group and an amino acid side chain. The compound is characterized by the presence of a sulfonium ion, which contributes to its unique chemical properties and biological activities. The molecular formula is C15H23N6O5SC_{15}H_{23}N_6O_5S with a molecular weight of approximately 507.8 g/mol .

This compound exhibits significant biological activity, particularly in the context of methylation reactions within cells. It serves as a cofactor for several enzymes, including catechol O-methyltransferase and DNA methyltransferases, which are involved in the regulation of gene expression and cellular metabolism. The biological implications include roles in cellular proliferation, differentiation, and the modulation of metabolic pathways . Additionally, it has been studied for its potential therapeutic effects in conditions such as depression and liver diseases due to its involvement in methylation processes that regulate neurotransmitter levels and liver function .

The synthesis of 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide typically involves multi-step organic reactions that may include:

  • Protection of Functional Groups: Initial protection of amino and hydroxyl groups to prevent unwanted reactions during synthesis.
  • Formation of the Sulfonium Ion: Introduction of the methylsulfonio group through alkylation reactions involving sulfonium salts.
  • Coupling Reactions: Linking the deoxyadenosine moiety with the modified amino acid side chain through peptide coupling methods.
  • Deprotection: Removal of protective groups to yield the final product.

These steps can be optimized based on specific laboratory conditions and desired yields .

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide has several applications in biochemical research and medicine:

  • Methylation Studies: Used as a substrate or cofactor in studies examining methylation patterns in DNA and RNA.
  • Therapeutic Research: Investigated for potential applications in treating psychiatric disorders and liver-related diseases due to its role in methylation processes.
  • Biochemical Assays: Employed in assays designed to measure enzyme activity related to methylation .

Interaction studies involving 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide focus on its binding affinity with various enzymes and receptors. It has been shown to interact with:

  • DNA Methyltransferases: Influencing gene expression by modifying DNA methylation patterns.
  • Catechol O-methyltransferase: Affecting catecholamine metabolism, which is relevant for understanding mood disorders.

These interactions highlight its potential as a therapeutic agent and its importance in metabolic regulation .

Several compounds share structural or functional similarities with 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide. A comparison with these compounds emphasizes its unique features:

Compound NameStructural FeaturesUnique Properties
S-Adenosyl-L-methionineContains an adenosyl group; acts as a universal methyl donorPrimarily involved in one-carbon metabolism
5-MethylthioadenosineSimilar nucleoside structure; involved in polyamine synthesisLacks the sulfonium ion; different metabolic pathway
S-(5'-Adenosyl)-L-methionine tosylateContains tosylate group; used for similar biochemical assaysDifferent leaving group affects reactivity

The presence of the unique methylsulfonio group in 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide distinguishes it from these compounds, enhancing its reactivity and specificity in biological systems .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

526.04954 g/mol

Monoisotopic Mass

526.04954 g/mol

Heavy Atom Count

28

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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